molecular formula C21H24Cl2N6 B1244772 Unii-W7FT4CA2HK

Unii-W7FT4CA2HK

Cat. No.: B1244772
M. Wt: 431.4 g/mol
InChI Key: FDDKBIMQTFVKFO-WGCWOXMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII codes are assigned by the FDA to facilitate substance tracking in regulatory submissions, emphasizing its relevance to drug development pipelines .

Properties

Molecular Formula

C21H24Cl2N6

Molecular Weight

431.4 g/mol

IUPAC Name

2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine;hydrochloride

InChI

InChI=1S/C21H23ClN6.ClH/c1-17-18(16-25-28(17)21-23-8-4-9-24-21)5-3-10-26-11-13-27(14-12-26)20-7-2-6-19(22)15-20;/h2-9,15-16H,10-14H2,1H3;1H/b5-3+;

InChI Key

FDDKBIMQTFVKFO-WGCWOXMQSA-N

Isomeric SMILES

CC1=C(C=NN1C2=NC=CC=N2)/C=C/CN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl

Canonical SMILES

CC1=C(C=NN1C2=NC=CC=N2)C=CCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl

Synonyms

1-(5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-1-trans-propene hydrochloride
DZ 3358
DZ-3358
DZ3358

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparative evaluation of Unii-W7FT4CA2HK requires adherence to harmonized guidelines for pharmaceutical research, including structural, physicochemical, and pharmacological profiling . Below is a systematic comparison framework based on evidence-based criteria:

Structural Comparison

For example:

Compound Molecular Formula Core Structure Key Functional Groups
Unii-W7FT4CA2HK Data pending Hypothetical scaffold To be determined
Compound A C₁₅H₂₀N₂O₃ Benzodiazepine analog Amine, carbonyl
Compound B C₁₀H₁₂F₃NO₂ Fluorinated aryl derivative Trifluoromethyl, ester

Note: Structural elucidation of Unii-W7FT4CA2HK is critical for meaningful comparison. X-ray crystallography or NMR data would clarify its position within a chemical class.

Physicochemical Properties

Relevant properties include solubility, stability, and partition coefficients (LogP), which influence bioavailability.

Property Unii-W7FT4CA2HK Compound A Compound B
Solubility (mg/mL) Pending 2.1 0.8
LogP Pending 3.4 4.1
Melting Point (°C) Pending 165 92

Source: Hypothetical data for illustration. Actual studies require validated methods per ICH guidelines.

Pharmacological Profiles

Non-clinical studies (e.g., in vitro assays, animal models) are essential to compare efficacy and toxicity:

Parameter Unii-W7FT4CA2HK Compound A Compound B
IC₅₀ (nM) Pending 50 120
LD₅₀ (mg/kg) Pending 300 450
Target Affinity Pending High (5-HT₁A) Moderate (GABAₐ)

Note: Target affinity data must be contextualized within therapeutic areas (e.g., neurology, oncology).

Research Findings and Challenges

Gaps in Current Knowledge

  • Structural Data : Absence of crystallographic or spectroscopic data limits mechanistic insights.
  • Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) data available for Unii-W7FT4CA2HK.

Methodological Recommendations

  • Literature Review : Prioritize comprehensive searches in databases like PubMed and SciFinder to avoid redundant efforts .
  • Standardized Testing : Align assays with ICH S7A/S7B guidelines for cardiovascular and safety pharmacology .

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